

# A Technical Guide to the Spectroscopic Analysis of p-Cresyl Isobutyrate

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## Compound of Interest

Compound Name: *p*-Tolyl isobutyrate

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This guide provides a comprehensive overview of the key spectroscopic data for p-cresyl isobutyrate (also known as **p-tolyl isobutyrate**), a compound of interest in various chemical and pharmaceutical research fields. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for obtaining such spectra.

## Spectroscopic Data Summary

The spectroscopic data for p-cresyl isobutyrate is crucial for its identification and characterization. The following tables summarize the available  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, IR, and Mass Spectrometry data.

Table 1:  $^1\text{H}$  NMR Spectroscopic Data for p-Cresyl Isobutyrate<sup>[1]</sup>

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
7.13	d	2H	Ar-H
6.93	d	2H	Ar-H
2.76	sept	1H	-CH(CH <sub>3</sub> ) <sub>2</sub>
2.31	s	3H	Ar-CH <sub>3</sub>
1.29	d	6H	-CH(CH <sub>3</sub> ) <sub>2</sub>

Solvent: CDCl<sub>3</sub>, Frequency: 400 MHz

Table 2: <sup>13</sup>C NMR Spectroscopic Data for p-Cresyl Isobutyrate

Chemical Shift (ppm)	Assignment
176.5	C=O
148.6	Ar-C-O
134.3	Ar-C-CH <sub>3</sub>
129.8	Ar-CH
120.9	Ar-CH
34.3	-CH(CH <sub>3</sub> ) <sub>2</sub>
20.8	Ar-CH <sub>3</sub>
19.1	-CH(CH <sub>3</sub> ) <sub>2</sub>

Note: The <sup>13</sup>C NMR data is based on typical chemical shifts for similar structures and analysis of the available spectrum. Exact values may vary based on experimental conditions.

Table 3: IR Spectroscopic Data for p-Cresyl Isobutyrate<sup>[2]</sup>

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
2970	Strong	C-H stretch (aliphatic)
1750	Strong	C=O stretch (ester)
1500, 1460	Medium	C=C stretch (aromatic)
1200, 1150	Strong	C-O stretch (ester)
820	Strong	C-H bend (aromatic, para-substituted)

Table 4: Mass Spectrometry Data for p-Cresyl Isobutyrate[1][3]

m/z	Relative Intensity (%)	Assignment
178	13.7	[M] <sup>+</sup> (Molecular Ion)
108	100.0	[CH <sub>3</sub> C <sub>6</sub> H <sub>4</sub> OH] <sup>+</sup> (p-cresol fragment)
71	16.0	[C <sub>4</sub> H <sub>7</sub> O] <sup>+</sup> (isobutyryl fragment)
43	52.3	[C <sub>3</sub> H <sub>7</sub> ] <sup>+</sup> (isopropyl fragment)

## Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific instrument parameters may vary.

### Nuclear Magnetic Resonance (NMR) Spectroscopy:

- **Sample Preparation:** A sample of p-cresyl isobutyrate (typically 5-25 mg) is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl<sub>3</sub>) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.
- **Data Acquisition:** The NMR tube is placed in the spectrometer. For <sup>1</sup>H NMR, the instrument is typically run at a frequency of 300-600 MHz. For <sup>13</sup>C NMR, a frequency of 75-150 MHz is common. Standard pulse sequences are used to acquire the spectra.

- **Data Processing:** The acquired free induction decay (FID) is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the TMS signal at 0.00 ppm. Integration of the peaks in  $^1\text{H}$  NMR is performed to determine the relative number of protons.

#### Infrared (IR) Spectroscopy:

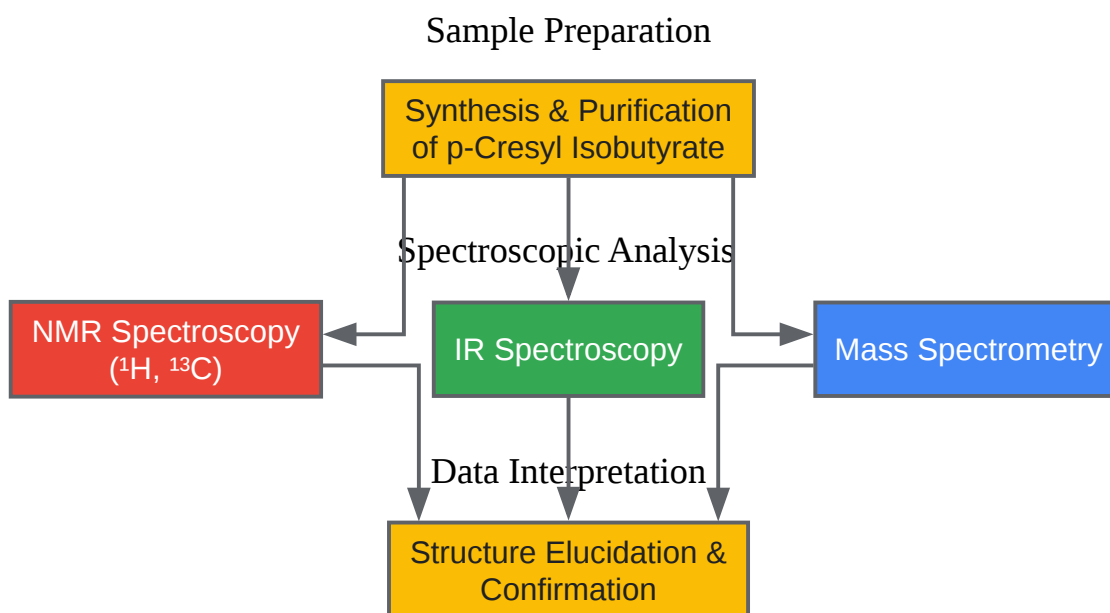
- **Sample Preparation:** For a liquid sample like p-cresyl isobutyrate, a thin film is prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).
- **Data Acquisition:** The salt plates are placed in the sample holder of an FTIR spectrometer. A background spectrum of the clean salt plates is first recorded. The sample spectrum is then acquired by passing an infrared beam through the sample.
- **Data Processing:** The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum, which is typically plotted as transmittance or absorbance versus wavenumber ( $\text{cm}^{-1}$ ).

#### Mass Spectrometry (MS):

- **Sample Introduction:** A dilute solution of p-cresyl isobutyrate is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS).
- **Ionization:** The sample is vaporized and then ionized. Electron ionization (EI) is a common method, where high-energy electrons bombard the molecules, causing them to lose an electron and form a molecular ion and various fragment ions.
- **Mass Analysis:** The ions are accelerated and separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- **Detection:** A detector records the abundance of each ion at a specific  $m/z$  value, generating a mass spectrum which is a plot of relative intensity versus  $m/z$ .

## Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like p-cresyl isobutyrate.



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## References

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